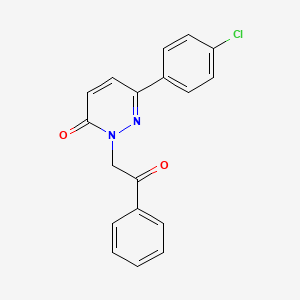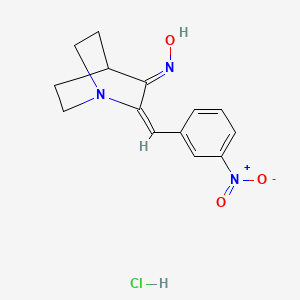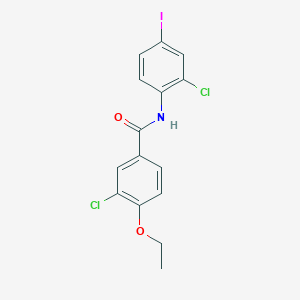![molecular formula C21H25N3O B6100664 (2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of ((2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound increases the concentration of neurotransmitters in the brain, which can lead to improved cognitive function and reduced symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide have been extensively studied. The compound has been found to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide in lab experiments include its potent inhibitory activity against various enzymes, its ability to improve cognitive function, and its neuroprotective effects. However, the compound has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of ((2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide in the field of medicinal chemistry are vast. Future research could focus on the development of more efficient synthesis methods, optimization of the compound's pharmacological properties, and the identification of new targets for the compound's inhibitory activity. Additionally, the compound's potential applications in the treatment of other neurodegenerative diseases could be explored.
Synthesemethoden
The synthesis of ((2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide involves the reaction of 4-pyridinecarboxaldehyde with 1-(2-phenylethyl)piperidine-3-carboxylic acid to form an intermediate product. The intermediate product is then reacted with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
((2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(9-8-19-10-13-22-14-11-19)23-20-7-4-15-24(17-20)16-12-18-5-2-1-3-6-18/h1-3,5-6,8-11,13-14,20H,4,7,12,15-17H2,(H,23,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDSVCFOQUOBTH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)

![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6100602.png)

![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6100612.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)
![2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B6100634.png)
![N-(2-chloro-3-pyridinyl)-1-(1-{[(2-chloro-3-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6100640.png)

![2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6100649.png)
![4-benzyl-1-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6100661.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B6100674.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-propyl-1-piperidinecarboxamide](/img/structure/B6100682.png)
![3-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6100683.png)